molecular formula C6H11NO2 B1426239 5-Hydroxy-5-methylpiperidin-2-one CAS No. 501435-45-6

5-Hydroxy-5-methylpiperidin-2-one

Cat. No.: B1426239
CAS No.: 501435-45-6
M. Wt: 129.16 g/mol
InChI Key: VMYNQMRSYAJTDO-UHFFFAOYSA-N
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Description

5-Hydroxy-5-methylpiperidin-2-one (CAS 501435-45-6) is a substituted piperidin-2-one, a class of lactams that serve as fundamental scaffolds in pharmaceutical research and organic synthesis . The compound features a six-membered δ-lactam ring with both a hydroxymethyl (–CH2OH) and a methyl (–CH3) functional group at the 5-position, making it a versatile building block for the synthesis of more complex molecules . Piperidinone rings are considered "privileged structures" in drug discovery due to their presence in numerous natural products and pharmacologically active compounds . The hydroxymethyl group is of particular synthetic value; it increases the molecule's polarity and serves as a chemical handle that can be oxidized or further modified to create a diverse library of derivatives for structure-activity relationship (SAR) studies . While specific biological data for this exact compound is limited in the public domain, a closely related phytochemical, 5-hydroxy-1-methylpiperidin-2-one, isolated from Tragia involucrata , has demonstrated significant antioxidant and cytotoxic activity against the A549 human lung cancer cell line in vitro, inducing cell cycle arrest . This suggests potential areas of research for hydroxymethyl-substituted piperidinones. Furthermore, the interaction of similar piperidinone structures with carrier proteins like Bovine Serum Albumin (BSA) has been documented, indicating a potential for favorable drug-binding properties that can influence bioavailability . Researchers value this compound and its derivatives for exploring new chemical space in the development of therapeutic agents . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-6(9)3-2-5(8)7-4-6/h9H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYNQMRSYAJTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801300639
Record name 5-Hydroxy-5-methyl-2-piperidinone
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501435-45-6
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501435-45-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-5-methyl-2-piperidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Hydroxy 5 Methylpiperidin 2 One and Its Derivatives

Overview of General Synthetic Strategies

The construction of the 5-Hydroxy-5-methylpiperidin-2-one core and its analogues can be broadly categorized into two main approaches: the formation of the heterocyclic ring system through cyclization reactions and the modification of a pre-existing piperidin-2-one scaffold through functional group transformations.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, offering direct routes to the piperidin-2-one ring system from acyclic precursors. These methods often provide good control over the substitution pattern of the final product.

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the piperidin-2-one ring. This approach typically involves an acyclic precursor containing both a nucleophilic group (an amine) and an electrophilic group (a carboxylic acid or its derivative) at appropriate positions to facilitate the formation of a six-membered ring.

The cyclization of a δ-amino acid to a δ-lactam (piperidin-2-one) is a classic example of this strategy. The process involves the intramolecular reaction of the amine group with the carboxylic acid group, leading to the formation of the cyclic amide bond and the expulsion of a water molecule. This reaction is often promoted by heat or the use of coupling agents.

While a direct synthesis of this compound via this method is not extensively documented in readily available literature, the general principle can be applied to a suitably substituted δ-amino acid precursor. For instance, the cyclization of a δ-amino-γ-hydroxy-γ-methyl carboxylic acid would theoretically yield the target compound.

A related concept is the intramolecular cyclization of amino acid-derived diazoketones, which can be catalyzed by Brønsted acids under metal-free conditions to form oxazinanones. This highlights the utility of intramolecular reactions of amino acid derivatives in forming six-membered heterocyclic systems.

The following table illustrates the general concept of intramolecular cyclization for the formation of a δ-lactone from a δ-hydroxy acid, a process analogous to the formation of a δ-lactam.

Starting MaterialReaction TypeProductKey Features
δ-Hydroxy AcidIntramolecular Esterificationδ-LactoneFormation of a six-membered cyclic ester.
δ-Amino AcidIntramolecular Amidationδ-Lactam (Piperidin-2-one)Formation of a six-membered cyclic amide.
N-Cbz-protected diazoketones from α-amino acidsBrønsted acid-catalyzed intramolecular cyclization1,3-Oxazinane-2,5-dionesMetal-free conditions, good yields.

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical tool for the synthesis of complex molecules, including highly substituted piperidines and piperidin-2-ones. These reactions involve the one-pot combination of three or more starting materials to form a product that contains the essential parts of all the initial reactants.

While a specific MCR for the direct synthesis of this compound is not prominently reported, various MCRs provide access to a diverse range of substituted piperidin-2-one scaffolds. These reactions often proceed through a cascade of elementary steps, such as condensations, Michael additions, and cyclizations. The versatility of MCRs allows for the introduction of various substituents onto the piperidine (B6355638) ring by simply changing the starting components

Strategies Involving Functional Group Transformations

Ketone Group Reactions (Nucleophilic Addition, Reduction, Condensation)

The ketone group at the 2-position of the piperidinone ring is a key site for synthetic modifications. It readily undergoes a variety of nucleophilic addition, reduction, and condensation reactions to introduce diverse functionalities.

Nucleophilic Addition: Nucleophiles attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated. masterorganicchemistry.com A common example is the Grignard reaction, where an organomagnesium halide (Grignard reagent) adds to the ketone to form a tertiary alcohol. masterorganicchemistry.comacs.org For instance, the addition of a suitable Grignard reagent to a piperidinone precursor can introduce various alkyl or aryl groups at the C-2 position. acs.org Another important nucleophilic addition is the reaction with cyanide ions to form cyanohydrins, which can be further hydrolyzed to carboxylic acids or reduced to amines. masterorganicchemistry.comyoutube.com

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation, converting the carbonyl group into a hydroxyl group. youtube.com Catalytic hydrogenation can also be utilized for the reduction of the ketone, often with high stereoselectivity. nih.gov

Condensation Reactions: The ketone can participate in condensation reactions, such as the aldol (B89426) condensation, with other carbonyl-containing compounds to form α,β-unsaturated ketones. masterorganicchemistry.com The Wittig reaction provides another route for modification, where the ketone reacts with a phosphonium (B103445) ylide to form an alkene, effectively replacing the carbonyl oxygen with a carbon-carbon double bond. acs.org

Reaction Type Reagent(s) Product Type
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary Alcohol
Nucleophilic AdditionCyanide (e.g., KCN, HCN)Cyanohydrin
ReductionNaBH₄, LiAlH₄Secondary Alcohol
ReductionH₂, Catalyst (e.g., Pd/C)Secondary Alcohol
CondensationAldehydes/Ketones (base/acid catalyst)α,β-Unsaturated Ketone
CondensationWittig Reagent (Ph₃P=CHR)Alkene
N-Alkylation to Generate N-Substituted Derivatives

The nitrogen atom of the piperidinone ring is a nucleophilic center and can be readily alkylated to introduce a variety of substituents. This process, known as N-alkylation, is a fundamental method for diversifying the structure of this compound and its analogs.

The reaction typically involves the deprotonation of the amide nitrogen with a suitable base, followed by reaction with an alkyl halide or another electrophilic alkylating agent. odu.edu Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K₂CO₃). The choice of base and solvent can influence the efficiency of the reaction. For example, N-methylation can be achieved using methyl iodide. chemicalbook.com More complex alkyl groups can be introduced using corresponding alkyl bromides or chlorides. odu.edu Reductive amination is another powerful method for N-alkylation, where the piperidinone is reacted with an aldehyde or ketone in the presence of a reducing agent. researchgate.net

Alkylating Agent Base (if applicable) N-Substituent
Methyl IodideNaH, K₂CO₃Methyl
Benzyl BromideNaH, K₂CO₃Benzyl
Alkyl Halides (R-X)NaH, K₂CO₃Alkyl (R)
Aldehyde/Ketone + Reducing Agent-Substituted Alkyl

Specific Reaction Mechanisms and Pathways

The synthesis of piperidinone-based structures often employs advanced and specific reaction methodologies to achieve high levels of control over stereochemistry and regioselectivity.

Sonogashira Coupling Reaction in Lactam Synthesis

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org In the context of lactam synthesis, the Sonogashira coupling can be utilized to introduce alkynyl substituents onto the piperidinone scaffold.

The catalytic cycle involves two interconnected cycles for palladium and copper. libretexts.orgnumberanalytics.com The palladium(0) catalyst undergoes oxidative addition with the halide (e.g., an iodo- or bromo-substituted piperidinone derivative). numberanalytics.com Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper acetylide. youtube.com This copper acetylide then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium(II) intermediate to yield the alkynylated lactam and regenerate the palladium(0) catalyst. numberanalytics.com This methodology has found broad applications in the synthesis of complex natural products and pharmaceuticals. wikipedia.orglibretexts.org

Azidolysis Reactions from Epoxide Precursors

The ring-opening of epoxides with an azide (B81097) nucleophile, known as azidolysis, is a valuable method for introducing a nitrogen functionality and creating β-azido alcohols, which are versatile intermediates for the synthesis of amino alcohols and other nitrogen-containing heterocycles. organic-chemistry.orgnih.gov The synthesis of piperidinone derivatives can proceed through intermediates prepared via azidolysis of suitable epoxide precursors. researchgate.net

The reaction involves the nucleophilic attack of the azide ion on one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. nih.gov The regioselectivity of the attack (i.e., at the more or less substituted carbon) is influenced by the reaction conditions and the substitution pattern of the epoxide. Under neutral or basic conditions, the reaction generally proceeds via an SN2 mechanism, with the azide attacking the less sterically hindered carbon. organic-chemistry.org The use of a promoter like Oxone® in aqueous acetonitrile (B52724) has been shown to facilitate highly regioselective and efficient azidolysis of epoxides at room temperature. organic-chemistry.org The resulting β-azido alcohol can then be subjected to further transformations, such as reduction of the azide to an amine and subsequent cyclization to form the piperidinone ring.

Grignard Reagent-Mediated Alkylation in Piperidine Synthesis

Grignard reagents are highly versatile organometallic compounds used to form carbon-carbon bonds. whiterose.ac.uk In piperidine synthesis, Grignard reagents are frequently employed for the alkylation or arylation of various precursors. lookchem.comumw.edu For instance, the addition of a Grignard reagent to a pyridine-N-oxide can lead to the formation of C2-alkylated N-hydroxy-1,2,5,6-tetrahydropyridines, which can then be reduced to the corresponding substituted piperidines. lookchem.com

The reaction mechanism involves the nucleophilic addition of the carbanionic part of the Grignard reagent to an electrophilic carbon atom. masterorganicchemistry.com In the case of modifying a piperidinone ring, a Grignard reagent can add to a ketone or an imine functionality. odu.eduumw.edu For example, reacting a 4-piperidone (B1582916) with a Grignard reagent introduces a substituent at the 4-position, yielding a 4-substituted-4-piperidinol. umw.edu The stereochemical outcome of such additions can often be controlled by the choice of substrates and reaction conditions.

Starting Material Grignard Reagent Intermediate/Product Reference
Pyridine-N-oxideAlkylmagnesium halide2-Alkyl-N-hydroxy-1,2,5,6-tetrahydropyridine lookchem.com
4-PiperidoneArylmagnesium halide4-Aryl-4-piperidinol umw.edu
N-tert-Butylsulfinyl-bromoimineAlkylmagnesium halideEnantioenriched α-substituted piperidine organic-chemistry.org

Palladium-Catalyzed C(sp3)-H Bond Activation for Heterocycle Construction

Palladium-catalyzed C(sp³)–H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic structures. jst.go.jpresearchgate.net This methodology allows for the direct functionalization of otherwise unreactive C-H bonds, avoiding the need for pre-functionalized substrates. jst.go.jp In the context of piperidinone synthesis, intramolecular C(sp³)–H amination or amidation can be a key step in forming the heterocyclic ring. researchgate.netrsc.org

The mechanism typically involves the coordination of a palladium catalyst to a directing group on the substrate. This brings the catalyst in proximity to a specific C(sp³)–H bond, facilitating its cleavage through processes like concerted metalation-deprotonation or oxidative addition. nih.gov The resulting palladacycle intermediate can then undergo various transformations. For instance, in the synthesis of lactams, an intramolecular aminocarbonylation of a benzylic C(sp³)–H bond can be achieved. nih.gov This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including oxindoles and other lactams. jst.go.jpnih.gov

Oxidative Amination of Non-Activated Alkenes

The synthesis of nitrogen-containing compounds through the oxidative amination of alkenes represents a powerful strategy in organic chemistry. chemrxiv.orgchemrxiv.org This approach leverages the transformation of a carbon-carbon double bond into a carbon-nitrogen bond, offering a direct route to aminated products from readily available alkene feedstocks. chemrxiv.org While direct synthesis of this compound via this method on a single substrate is not extensively detailed, the underlying principles are well-established. The process can involve the complete cleavage of the C=C double bond to install a nitrogen atom, a strategy that unlocks new synthetic pathways. chemrxiv.orgchemrxiv.org

One conceptual approach involves the generation of reactive nitrogen-containing intermediates, such as aza-alleniums, from unactivated alkenes. chemrxiv.orgchemrxiv.org These intermediates can then be trapped to form various nitrogen-containing functional groups. For instance, a tandem photoredox and copper catalysis system has been developed for the intermolecular oxidative amination of unactivated alkenes. rsc.org This method relies on the photochemical generation of amidyl radicals, which then add to the alkene. rsc.org Such reactions are noted for their high functional group tolerance due to their radical nature and mild conditions. rsc.org

A hypothetical pathway to a precursor for this compound could involve an alkene with the appropriate carbon skeleton. An oxidative amination reaction would introduce the nitrogen atom, which could be followed by subsequent oxidation and cyclization steps to form the final lactam ring. The regioselectivity and stereoselectivity of the C-N bond formation are critical aspects that are often controlled by the choice of catalyst and reaction conditions. chemrxiv.orgresearchgate.net

Intramolecular Aza-Michael Reactions

The intramolecular aza-Michael reaction is a robust method for the synthesis of nitrogen-containing heterocycles, including piperidines and their derivatives. ntu.edu.sgrsc.org This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene or alkyne within the same molecule, leading to cyclization. ntu.edu.sg The formation of the six-membered piperidinone ring via a 6-endo-trig cyclization is a key application of this methodology. ntu.edu.sgrsc.org

These reactions can be categorized based on the nature of the Michael acceptor and whether the activation is internal or external to the newly forming ring system. ntu.edu.sg For the synthesis of a 5-hydroxypiperidin-2-one (B102186) derivative, a suitable acyclic precursor would contain an amine and a conjugated ester or ketone. The intramolecular conjugate addition of the amine to the α,β-unsaturated system directly furnishes the piperidinone ring. ntu.edu.sg

The efficiency and enantioselectivity of intramolecular aza-Michael reactions have been significantly enhanced through the use of organocatalysis. rsc.org Catalysts such as diaryl prolinols, imidazolidinones, and chiral Brønsted acids have been successfully employed to produce enantiomerically enriched nitrogen heterocycles from substrates like enals, enones, and conjugated esters. rsc.org

Table 1: Organocatalysts in Intramolecular Aza-Michael Reactions

Catalyst Type Michael Acceptor Michael Donor Key Feature
Diaryl Prolinols Enals, Enones Carbamates, Sulfonamides Covalent Catalysis
Imidazolidinones Enals, Enones Carbamates, Sulfonamides Covalent Catalysis
Thioureas Nitro-olefins, Enones Carbamates Non-covalent Catalysis
Chiral Phosphoric Acids Enals, Enones Carbamates Non-covalent Catalysis

This table summarizes common organocatalysts used to promote enantioselective intramolecular aza-Michael reactions, as described in the literature. rsc.org

Aza-Heck Cyclization Reactions

Aza-Heck cyclizations have emerged as a powerful method for constructing chiral nitrogen-containing heterocycles. rsc.org This palladium-catalyzed reaction is analogous to the conventional Heck reaction but involves the cyclization of an electrophilic nitrogen species, typically derived from an activated N-O bond (e.g., in an oxime ester), onto a pendant alkene. rsc.org The process generates an aza-Pd(II) intermediate which then engages the alkene in a Heck-like cyclization. rsc.org

This methodology has been successfully applied in the total synthesis of complex natural products, demonstrating its reliability and scope. nih.gov For instance, the total synthesis of (±)-impatien A featured a lactam-forming aza-Heck cyclization to construct a spirocyclic isoindolinone core. nih.gov This key step established both the spirocyclic center and an exocyclic double bond in high yield. nih.gov

The synthesis of a this compound scaffold could be envisioned starting from an acyclic precursor containing an appropriately positioned alkene and an activated N-O group. The aza-Heck cyclization would proceed to form the six-membered lactam ring. The development of enantioselective variants of the aza-Heck reaction further enhances its utility, allowing for the synthesis of chiral N-heterocycles with high levels of stereocontrol. rsc.org

Stereoselective and Enantioselective Synthesis

The biological activity of piperidinone derivatives is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that allow for the precise control of stereocenters is of paramount importance.

Asymmetric Synthesis Methods for Specific Enantiomers of 5-Hydroxypiperidin-2-one

Achieving specific enantiomers of substituted 5-hydroxypiperidin-2-ones can be accomplished through several strategic approaches. One effective method involves the asymmetric synthesis of (S)-6-alkyl-5-hydroxy-2-piperidinones via the stepwise reductive alkylation of protected (S)- or (R)-3-hydroxyglutarimides. researchgate.net This method provides a reliable route to these chiral building blocks.

Another powerful strategy utilizes chiral starting materials derived from the chiral pool. For example, an efficient diastereoselective synthesis of both cis- and trans-5-hydroxy-(2S)-N-benzyloxycarbonyl pipecolic acids has been developed starting from trans-4-hydroxy-L-proline. researchgate.net Key steps in this approach include a regioisomeric ring expansion and a highly diastereoselective reduction of a ketone intermediate. researchgate.net

Asymmetric catalytic reactions also play a crucial role. A Lewis acid-promoted asymmetric carbonyl-ene reaction involving a chiral glyoxylate (B1226380) ester has been used to establish the C1α-hydroxyl group in precursors for vitamin D analogs, demonstrating a method to set a key stereocenter with high control. core.ac.uk This type of reaction could be adapted to create the hydroxyl-bearing stereocenter in 5-hydroxypiperidin-2-one derivatives.

Diastereoselective Approaches

When multiple stereocenters are present, controlling their relative configuration (diastereoselectivity) is essential. A one-pot, diastereoconvergent synthesis has been developed to access trans-5-hydroxy-6-substituted-2-piperidinones. nih.govresearchgate.net This process involves an addition-cyclization-deprotection sequence where the stereochemistry at the C-6 position is controlled by an α-O-tert-butyldimethylsilyl (OTBS) group, leading exclusively to the trans diastereomer. nih.gov

Another notable diastereoselective approach is the epoxidation of an enantiomerically pure cyclic enamide. This reaction serves as the key step in the synthesis of (2S,5R)-5-hydroxypipecolic acid and its 6-substituted derivatives, showcasing high levels of diastereoselectivity. nih.gov The resulting epoxide can then be opened to install the hydroxyl group with a defined stereochemistry relative to the existing stereocenter.

Table 2: Diastereoselective Methods for Hydroxylated Piperidinones

Method Key Step Starting Material Type Outcome Reference
Addition-Cyclization-Deprotection Addition-cyclization δ-amino-α,β-unsaturated ester trans-5-hydroxy-6-substituted-2-piperidinone nih.gov, researchgate.net
Asymmetric Epoxidation Epoxidation of cyclic enamide Cyclic enamide (2S,5R)-5-hydroxypipecolic acid derivatives nih.gov
Diastereoselective Reduction Reduction of keto ester Keto ester from ring expansion cis- and trans-5-hydroxypipecolic acids researchgate.net

This table highlights key diastereoselective strategies for synthesizing hydroxylated piperidinone cores.

Control of Stereochemistry in Lactam Formation

The final ring-closing step to form the lactam is often critical for establishing the ultimate stereochemistry of the heterocyclic product. The stereochemical outcome of this intramolecular cyclization can be influenced by the pre-existing stereocenters in the acyclic precursor and the reaction conditions.

In the synthesis of constrained dipeptide surrogates like 5- and 7-hydroxy indolizidin-2-one amino acids, the formation of the bicyclic lactam system proceeds through an intramolecular displacement of an iodide. nih.gov The stereochemistry of the ring-fusion is a direct result of the inversion of configuration during the nitrogen's nucleophilic attack on the carbon bearing the iodide. nih.gov The configuration of the hydroxyl group can be retained from a precursor lactone intermediate. nih.gov The precise stereochemistry of the final products in such syntheses is often confirmed through advanced analytical techniques, including two-dimensional NMR spectroscopy (COSY and NOESY) and single-crystal X-ray analysis. nih.gov These methods allow for the unambiguous assignment of the relative and absolute configurations of all stereocenters within the molecule. nih.gov

Synthesis of Related Piperidin-2-one Structures

While the primary focus is on this compound, the synthetic principles can be understood by examining the construction of related piperidone frameworks. The methodologies employed to create spiro-fused, amino acid-substituted, and carbohydrate-based piperidinones highlight the versatility of synthetic approaches in this field.

The construction of spiro-piperidine systems, where the piperidine ring is fused to another ring system at a single carbon atom, presents unique synthetic challenges. An analogous synthesis of 2-oxooctahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine derivatives demonstrates a relevant strategy. The synthesis commences with 4'-Carbamoyl-1,4'-bipiperidine, which undergoes dehydrogenation using a Palladium-on-carbon (Pd-C) catalyst to yield 2-oxo-2,3,5,6,7,8-hexahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine. nih.gov Subsequent reduction of this intermediate with sodium borohydride (NaBH4) affords the saturated 2-oxo-1,2,3,5,6,7,8,8a-octahydroimidazo[1,2-alpha]pyridine-3-spiro-4'-piperidine. nih.gov This two-step process highlights a method for creating a spiro-heterocyclic system attached to a piperidine core.

Table 1: Synthesis of a Spiro-Piperidine Derivative

Starting Material Reagents Intermediate Product Reagents Final Product

The incorporation of amino acid moieties into the piperidone structure can enhance biological activity and reduce toxicity. sciencemadness.org A notable example is the synthesis of Diethyl 2-(4-oxo-2,6-diphenyl piperdin-1-yl)succinate, which utilizes aspartic acid as a key building block instead of ammonia. sciencemadness.orgresearchgate.net This approach represents a green chemistry alternative. sciencemadness.org The synthesis involves a Mannich-type condensation reaction. chemrevlett.com

In a related context, bioactive piperine (B192125) derivatives have been synthesized by conjugating piperic acid with various amino acid esters. nih.gov The process begins with the conversion of piperic acid to its acid chloride using thionyl chloride. This is followed by reaction with the desired amino acid ester to form the corresponding amide conjugate. nih.gov

Table 2: Synthesis of Diethyl 2-(4-oxo-2,6-diphenyl piperdin-1-yl)succinate

Reactant 1 Reactant 2 Reactant 3 Product

Carbohydrates serve as versatile chiral starting materials for the synthesis of highly functionalized piperidines. A powerful method for creating polyhydroxylated piperidines involves a tandem alkoxy radical β-fragmentation and intramolecular cyclization of amino-deoxy sugars. nih.gov This reaction is promoted by a system of iodosylbenzene and iodine under mild conditions. nih.gov Protected 6-amino-6-deoxypyranohexoses, for instance, can be converted into polyhydroxylated piperidines of the D-arabinopyranose type using this methodology. nih.gov The choice of amino-protecting group, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or diphenylphosphinoyl, is crucial for the success of the reaction. nih.gov

Table 3: Synthesis of Polyhydroxylated Piperidines from Carbohydrates

Starting Material Type Reagents Reaction Type Product Type

Biological Activity and Pharmacological Research of 5 Hydroxy 5 Methylpiperidin 2 One

Antidepressant Effects and Related Neuropharmacological Activities

There is no scientific evidence to suggest that 5-Hydroxy-5-methylpiperidin-2-one has been investigated for antidepressant or neuropharmacological effects. The serotonergic system is a primary target for many antidepressant drugs, with molecules often designed to interact with serotonin (B10506) (5-HT) receptors or transporters. nih.govnih.gov Compounds with similar-sounding names, such as 5-Hydroxytryptophan (5-HTP), are well-known serotonin precursors with documented use in relation to depression, but they are structurally distinct from this compound and their effects are not related.

Antioxidant Activity and Mechanisms

Specific research on the antioxidant activity of this compound is very limited. However, a study on its structural isomer, 5-hydroxy-1-methylpiperidin-2-one (B2861107) (5-HMP), has provided some insight into the potential antioxidant capacity of this chemical scaffold. researchgate.net It is crucial to note the structural difference: in the studied compound, the methyl group is attached to the nitrogen atom (position 1), whereas in the subject of this article, it is at position 5. This structural variance can significantly impact biological activity. The antioxidant mechanism for 5-HMP is proposed to be its function as a hydrogen atom donor, which can stabilize radicals and terminate chain reactions. researchgate.net

A study evaluating the antioxidant properties of the isomer 5-hydroxy-1-methylpiperidin-2-one (5-HMP) utilized the ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. researchgate.net In this assay, the ability of a compound to neutralize the ABTS radical cation is measured, typically reported as an IC50 value (the concentration required to scavenge 50% of the radicals). The research found that 5-HMP exhibited considerable antioxidant activity. researchgate.net

Table 1: ABTS Radical Scavenging Activity of 5-Hydroxy-1-methylpiperidin-2-one (Isomer of the target compound)

Compound IC50 (μg/ml)
5-Hydroxy-1-methylpiperidin-2-one (5-HMP) 62.75 ± 1.25
Ascorbic Acid (Standard) 13.20 ± 1.25

Data sourced from Yadav et al., 2021. researchgate.net

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidants. nih.gov Antioxidants reduce oxidative stress by neutralizing these damaging free radicals. The compound 5-hydroxy-1-methylpiperidin-2-one is thought to exert its antioxidant effect by donating a hydrogen atom to stabilize radicals. researchgate.net While this provides a potential mechanism for how a related molecule might reduce oxidative stress, there are no direct studies confirming this activity or mechanism specifically for this compound.

Anti-inflammatory Properties

Research into piperidine (B6355638) alkaloids has identified notable anti-inflammatory potential. Extracts from plants such as Tragia involucrata, which contain related compounds like 5-hydroxy-1-methylpiperidin-2-one, have been reported to possess anti-inflammatory properties. tandfonline.com The mechanism is suggested to be linked to the inhibition of histamine (B1213489) release, which plays a role in inflammatory processes. cymitquimica.com While direct studies on the anti-inflammatory activity of this compound are limited, the activity of its analogs suggests a potential area for further investigation.

Antihistamine Activity

The antihistaminic potential of piperidine derivatives is a significant area of pharmacological research. The histamine H1 receptor is a key target for alleviating allergic reactions, as it mediates responses like inflammation and smooth muscle constriction when bound to histamine. nih.govnih.gov

Studies on 5-hydroxy-1-methylpiperidin-2-one, an analog isolated from Tragia involucrata leaves, have reported its potential to counteract bronchoconstriction, indicating antihistamine activity. tandfonline.com Such effects are often evaluated using in vivo models, such as those involving guinea pigs, to observe the physiological response to allergens or histamine challenges. This compound is suggested to function by binding to the histamine H1 receptor, thereby inhibiting the release of histamine. cymitquimica.com

Molecular docking is a computational technique used to predict how a molecule binds to a receptor. For antihistamines, this involves modeling the interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). nih.govrsc.org While specific docking studies for this compound are not extensively detailed in the available literature, research on other H1 receptor antagonists provides insight into the process. These studies identify key amino acid residues within the receptor's binding pocket that are crucial for ligand interaction, often involving hydrogen bonds. nih.govrsc.org For example, docking studies on cloperastine (B1201353) derivatives identified MET 183, THR 184, and ILE 187 as important residues for binding to the histamine H1 receptor. nih.govrsc.org Such computational models are essential for designing and optimizing new antihistamine agents. rsc.org

Table 1: Example of Key Amino Acid Residues in Histamine H1 Receptor Binding Data based on studies of cloperastine derivatives, not this compound.

Interacting ResidueRole in BindingReference
MET 183Forms strong hydrogen bonds with the ligand. nih.govrsc.org
THR 184Contributes to the hydrogen bonding network. nih.govrsc.org
ILE 187Plays a role in the binding of the ligand. nih.govrsc.org

Pharmacokinetics and Pharmacodynamics Considerations

The interaction of a compound with plasma proteins is a critical factor in its pharmacokinetics, influencing its distribution, metabolism, and excretion. Human Serum Albumin (HSA) is the most abundant carrier protein in blood plasma, binding to a wide variety of molecules. tandfonline.comnih.gov

The binding of the related compound, 5-hydroxy-1-methylpiperidin-2-one (5-HMP), to Human Serum Albumin (HSA) has been investigated to understand its transport and bioavailability. tandfonline.com Studies show that this compound binds to HSA primarily through hydrogen bonds and hydrophobic interactions. tandfonline.com

The binding occurs within the subdomain IIA of HSA, a principal binding region for many compounds. tandfonline.com Upon binding, the compound induces conformational changes in the protein. Spectroscopic analysis revealed a decrease in the α-helical content of HSA and an increase in β-sheets and random coils, indicating a partial unfolding of the protein as the complex forms. tandfonline.com

Table 2: Binding Characteristics of 5-hydroxy-1-methylpiperidin-2-one with HSA

ParameterFindingSignificanceReference
Binding Site Subdomain IIAA major drug-binding site on HSA. tandfonline.com
Interacting Residues HIS 242, LYS 199Specific amino acids forming hydrogen bonds with the compound. tandfonline.com
Binding Free Energy -4.03 kcal/molIndicates a spontaneous binding interaction. tandfonline.com
Fluorescence Quenching ObservedThe decrease in HSA's natural fluorescence confirms interaction and complex formation. tandfonline.com
Secondary Structure Change Decrease in α-helix (~13%), Increase in β-sheet (~38%) and random coils (~33%)Shows that the binding alters the protein's conformation. tandfonline.com

The interaction between a drug and transport proteins like HSA is a key determinant of its bioavailability. tandfonline.comnih.gov A strong affinity for HSA can affect a compound's free concentration in the plasma, influencing its availability to reach target tissues and exert its pharmacological effect. The study of these ligand-protein complexes is a crucial preliminary step in drug development, providing insight into the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent. tandfonline.com

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship (SAR) studies specifically for this compound are not extensively documented. However, the influence of its key substituents—the hydroxyl and methyl groups at the 5-position—can be inferred from research on analogous piperidine and piperidinone scaffolds.

Influence of Substituents on Biological Activity

The biological activity of piperidinone derivatives is significantly modulated by the nature and position of substituents on the piperidine ring. For this compound, the substituents at the C5 position are a hydroxyl (-OH) group and a methyl (-CH₃) group.

The presence of a hydroxyl group can influence the molecule's polarity and its ability to form hydrogen bonds. This can be a critical factor for interaction with biological targets such as enzymes and receptors. For instance, in related piperidinol analogs, the hydroxyl group has been shown to be important for anti-tuberculosis activity. cymitquimica.com In other classes of compounds, such as 4-hydroxymethyl)piperidine-N-benzyl-acyl-hydrazone derivatives, the hydroxymethyl group contributes to a multifunctional pharmacological profile relevant to Alzheimer's disease. nih.gov

The methyl group, being a small, lipophilic substituent, can affect the compound's steric profile and its lipophilicity. This can influence how the molecule fits into a binding pocket and its ability to cross biological membranes. The combination of both a hydroxyl and a methyl group at the same position creates a unique stereoelectronic environment that could lead to specific biological activities.

General research on piperidine derivatives has shown that substitutions on the ring are crucial for their pharmacological applications, which span various classes of pharmaceuticals. mdpi.com For example, the synthesis of various substituted piperidines has led to the discovery of potent antibacterial agents. nih.gov

Table 1: General Influence of Substituents on Piperidinone Derivatives

SubstituentGeneral Influence on Biological Activity
Hydroxyl (-OH)Increases polarity, potential for hydrogen bonding, can enhance binding to biological targets.
Methyl (-CH₃)Increases lipophilicity, affects steric interactions with binding sites, can influence membrane permeability.
Other Alkyl/Aryl GroupsCan modulate lipophilicity, steric bulk, and electronic properties, leading to a wide range of biological activities.

Note: This table is based on general principles of medicinal chemistry and findings for related piperidinone compounds, as specific data for this compound is limited.

Enantiomeric Forms and Distinct Biological Activities

This compound possesses a chiral center at the C5 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-5-Hydroxy-5-methylpiperidin-2-one and (S)-5-Hydroxy-5-methylpiperidin-2-one.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

While specific studies on the distinct biological activities of the enantiomers of this compound are not available in the reviewed literature, research on other chiral piperidine derivatives underscores the importance of stereochemistry. For example, in the development of anti-tuberculosis agents based on a piperidinol core, the specific stereochemistry of the molecule was found to be critical for its activity. cymitquimica.com Similarly, the enantioselective synthesis of substituted piperidines is a key strategy in drug discovery to isolate the more potent or safer enantiomer. mdpi.com

Without empirical data for this compound, it is hypothesized that its enantiomers would likely display different pharmacological profiles. Future research involving the separation of these enantiomers and their individual biological evaluation is necessary to determine their specific contributions to any observed activity.

Computational Studies and Modeling

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor, to form a stable complex. This method is instrumental in understanding the molecular basis of a compound's biological activity.

While specific docking studies for 5-Hydroxy-5-methylpiperidin-2-one are not extensively documented, research on the closely related N-methylated analog, 5-hydroxy-1-methylpiperidin-2-one (B2861107) (5-HMP), provides valuable insights. A study investigating potential antioxidant compounds performed in silico molecular docking of 5-HMP against the tyrosinase receptor (PDB ID: 3NM8). Tyrosinase is an enzyme involved in melanin production and a target for agents addressing hyperpigmentation. The docking analysis helps to elucidate the binding efficiency and interaction mechanisms between the ligand (5-HMP) and the active site of the enzyme. Such studies are crucial for rational drug design, where understanding these interactions can guide the synthesis of more potent and selective inhibitors.

LigandTarget ProteinReceptor PDB IDSignificance
5-hydroxy-1-methylpiperidin-2-one (Analog)Tyrosinase3NM8Evaluation of antioxidant and enzyme inhibition potential.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations are frequently used to validate the stability of ligand-receptor complexes predicted by molecular docking. By simulating the complex in a physiological environment, researchers can observe the dynamics of the interaction, confirm the stability of key hydrogen bonds and other interactions, and assess how the protein structure might change upon ligand binding.

For piperidine (B6355638) derivatives, MD simulations have been used to confirm the binding modes within target proteins and to understand the role of specific amino acid residues in the interaction. For a compound like this compound, an MD simulation following a docking study would provide a more dynamic picture of its binding, revealing the stability of its interactions and its effect on the protein's conformation under physiological conditions.

In Silico Prediction of Biological Activity

In silico tools can predict the likely biological activities of a novel compound based on its chemical structure. Web-based platforms like PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction analyze a molecule's structure to forecast its potential pharmacological effects, from enzymatic inhibition to receptor antagonism. These predictions help guide further preclinical studies by highlighting the most probable therapeutic applications.

For new piperidine derivatives, these predictive tools have suggested a wide range of potential applications, including roles as anticancer agents, treatments for central nervous system disorders, and antimicrobial agents. The predicted activities are based on structural similarities to known active compounds.

In the case of the

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structure Elucidation (e.g., FT-IR, ¹H-NMR, ¹³C-NMR, LC-MS)

Spectroscopic techniques are paramount in determining the molecular structure of novel compounds. Each method probes different aspects of the molecule's constitution, and together they provide a detailed structural picture.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Hydroxy-5-methylpiperidin-2-one, the spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. The analysis of related piperidinone structures reveals typical vibrational modes. researchgate.netnist.govnist.gov For instance, the FT-IR spectrum of 4-Piperidinone shows a strong carbonyl (C=O) stretch, and spectra of hydroxyl-containing compounds show a broad O-H stretch. chemicalbook.com Based on these principles, the predicted FT-IR data for this compound are summarized below.

Functional Group Vibrational Mode **Predicted Wavenumber (cm⁻¹) **Intensity
Hydroxyl (-OH)O-H Stretch3500 - 3200Strong, Broad
Amide (N-H)N-H Stretch3400 - 3200Medium
Alkane (C-H)C-H Stretch3000 - 2850Medium-Strong
Amide Carbonyl (C=O)C=O Stretch1680 - 1630Strong
Amide (N-H)N-H Bend1650 - 1580Medium
Methyl (CH₃)C-H Bend1470 - 1430, 1380 - 1370Medium
Hydroxyl (-OH)C-O Stretch1260 - 1050Medium-Strong
Amine (C-N)C-N Stretch1250 - 1020Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, predictions based on the analysis of related piperidine (B6355638) derivatives and fundamental NMR principles can be made. np-mrd.orgnp-mrd.orgnp-mrd.org

¹H-NMR Spectroscopy

¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted chemical shifts (δ) for the protons in this compound are influenced by adjacent electronegative atoms (oxygen and nitrogen) and the carbonyl group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
N-H 7.5 - 8.5Broad Singlet1H
O-H 4.0 - 5.5Broad Singlet1H
C3-H₂ 2.3 - 2.6Multiplet2H
C4-H₂ 1.8 - 2.1Multiplet2H
C6-H₂ 3.2 - 3.5Multiplet2H
C5-CH₃ 1.2 - 1.5Singlet3H

¹³C-NMR Spectroscopy

¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is dependent on its hybridization and electronic environment. Quaternary carbons, such as the carbonyl carbon and C5, generally show weaker signals. youtube.com

Carbon Assignment Predicted Chemical Shift (ppm)
C =O (C2)170 - 175
C -OH (C5)65 - 75
C H₂-N (C6)45 - 55
C H₂ (C3)30 - 40
C H₂ (C4)25 - 35
C H₃ (C5)20 - 30

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to confirm the molecular weight of the compound and can provide fragmentation data that aids in structural elucidation. For this compound (Molecular Formula: C₆H₁₁NO₂), the expected molecular weight is approximately 129.16 g/mol . In a typical LC-MS analysis using electrospray ionization (ESI) in positive mode, the compound would be expected to be detected as its protonated molecular ion [M+H]⁺. nih.gov

Parameter Description
Ionization Mode Electrospray Ionization (ESI), Positive
Expected Ion [M+H]⁺
Expected m/z ~130.08
Fragmentation Ions Loss of H₂O ([M+H-18]⁺), Loss of CH₃ ([M+H-15]⁺)

Chromatographic Techniques for Isolation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic methods are essential for separating the target compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC)

TLC is a rapid and convenient technique for monitoring reaction progress and assessing the purity of a sample. For a polar compound like this compound, a polar stationary phase (like silica (B1680970) gel) and a mobile phase consisting of a mixture of polar and non-polar solvents would be appropriate. The retention factor (Rf) is a key parameter obtained from TLC. A study on the closely related 5-hydroxy-1-methylpiperidin-2-one (B2861107) utilized column chromatography with solvents of increasing polarity, and TLC was used to identify the fractions containing the product, which showed a single spot. np-mrd.org

Parameter Typical Condition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Ethyl Acetate / Hexane or Dichloromethane / Methanol mixtures
Visualization UV light (if UV active) or chemical staining (e.g., potassium permanganate)

High-Performance Liquid Chromatography (HPLC)

HPLC is a high-resolution chromatographic technique used for the separation, identification, and quantification of compounds. A reversed-phase HPLC method is commonly used for polar compounds. This involves a non-polar stationary phase and a polar mobile phase. The purity of the compound is typically determined by the percentage of the total peak area that corresponds to the main analyte peak. Analytical HPLC analyses of piperidine derivatives have been performed using C18 columns with a mobile phase of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). np-mrd.org

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Water and Acetonitrile (MeCN)
Detector UV-Vis (if chromophore present) or Evaporative Light Scattering Detector (ELSD)
Flow Rate 0.8 - 1.2 mL/min

X-Ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides unambiguous proof of a molecule's structure, including its absolute stereochemistry, bond lengths, bond angles, and conformation in the solid state. While specific crystallographic data for this compound are not readily found in the literature, analysis of other piperidinone derivatives demonstrates the type of information that can be obtained. researchgate.netresearchgate.netiucr.org For example, the crystal structure of 1-(4-Nitrophenyl)-2-piperidinone was solved, revealing its crystal system, space group, and unit cell dimensions. researchgate.net Such an analysis for this compound would definitively establish the chair or boat conformation of the piperidinone ring and the relative orientation of the hydroxyl and methyl groups at the C5 position.

Crystallographic Parameter Information Provided Example Data (from a related piperidinone derivative researchgate.net)
Crystal System The basic shape of the unit cell.Monoclinic
Space Group The symmetry elements of the crystal.P2₁/n
Unit Cell Dimensions The size and angles of the unit cell.a = 9.514 Å, b = 12.308 Å, c = 9.175 Å, β = 91.811°
Bond Lengths The distances between bonded atoms.e.g., C=O, C-N, C-C, C-O bond distances
Bond Angles The angles between adjacent bonds.e.g., O=C-N, C-N-C, C-C-C bond angles
Conformation The 3D arrangement of the atoms.e.g., Chair conformation of the piperidine ring

Applications and Future Research Directions

Pharmaceutical and Drug Development Potential

While extensive research on the direct pharmaceutical applications of 5-Hydroxy-5-methylpiperidin-2-one is still emerging, the piperidine (B6355638) scaffold is a well-established motif in medicinal chemistry. The specific substitutions on this compound suggest several potential lines of inquiry.

Currently, there is limited published research specifically identifying this compound as a lead compound in drug discovery programs. However, the structural features of the molecule, such as the presence of hydrogen bond donors and acceptors, make it an interesting candidate for screening in various biological assays. The balanced lipophilicity and polarity that can be inferred from its structure are desirable properties for potential drug candidates.

The development of novel therapeutic agents often relies on the modification of existing chemical scaffolds. While direct evidence for therapeutic agents derived from this compound is scarce, studies on closely related compounds offer insights into its potential. For instance, derivatives of 5-(Hydroxymethyl)-5-methylpiperidin-2-one have been investigated for their potential antiviral properties, including activity against HIV-1. Furthermore, the broader class of piperidine-containing compounds has been explored for a range of pharmacological activities, including analgesic, anti-inflammatory, and neuroprotective effects. ontosight.ai

A related compound, 5-Hydroxy-1-methylpiperidin-2-one (B2861107), has been reported to possess anticancer and muscle relaxant properties. cymitquimica.com It has also been shown to bind to the histamine (B1213489) H1 receptor, suggesting anti-inflammatory potential. cymitquimica.com These findings for analogous structures highlight the potential for derivatives of this compound to be developed into novel therapeutic agents.

The piperidine ring is a structural component of various antibacterial agents. Although specific studies on the antibacterial activity of this compound are not widely available, research on related compounds suggests this as a promising area for future investigation. For example, 5-Hydroxy-1-methylpiperidin-2-one has demonstrated an inhibitory effect on bacterial growth. cymitquimica.com The continued search for new antimicrobial agents makes scaffolds like this compound valuable starting points for the synthesis of new compound libraries to be screened against resistant bacterial strains.

Natural Product Chemistry and Traditional Medicine Relevance

At present, there is no direct scientific evidence to confirm the isolation of this compound from natural sources or its use in traditional medicine. However, a closely related alkaloid, 5-hydroxy-1-methylpiperidin-2-one, has been isolated from the plant Triumfetta involucrata and has been shown to exhibit considerable antioxidant activity. researchgate.net This discovery suggests that piperidine alkaloids with similar substitution patterns may exist in nature and could be a focus for future natural product research.

Chemical Biology Research

The application of this compound in chemical biology research is an area that remains largely unexplored in published literature. Chemical biology often utilizes small molecules as probes to investigate biological processes. The specific functionalities of this compound could potentially be exploited for the design of such probes, for example, by attaching fluorescent tags or affinity labels to the hydroxyl group.

Synthetic Utility as Versatile Synthons

The piperidine ring is a crucial building block in the synthesis of many complex molecules, including pharmaceuticals and natural products. acs.org While specific, detailed research findings on the use of this compound as a versatile synthon are limited, its bifunctional nature—possessing a lactam and a tertiary alcohol—makes it a potentially valuable intermediate. The hydroxyl group can be a handle for further chemical modifications, such as esterification or etherification, allowing for the introduction of diverse functionalities. The lactam ring can also be subjected to various transformations, including reduction or ring-opening reactions, to generate a range of different molecular scaffolds. The development of synthetic methodologies utilizing this compound could open up new routes to complex target molecules.

Challenges and Opportunities in Synthesis

The synthesis of this compound, a chiral heterocyclic compound, presents distinct challenges, primarily centered on achieving high stereoselectivity. The presence of a quaternary stereocenter at the C5 position, which bears both a hydroxyl and a methyl group, necessitates precise control over the reaction conditions to obtain the desired enantiomer or diastereomer. The development of synthetic routes that are both efficient and stereoselective is a significant area of research.

One of the primary challenges lies in the diastereoselective cyclization of precursor molecules. For instance, intramolecular reactions of keto-amides or cyano-ketones are common strategies to form the piperidin-2-one ring. However, these reactions can often lead to a mixture of diastereomers, which are difficult and costly to separate. The key to overcoming this is the development of novel catalytic systems. Asymmetric catalysis, employing chiral catalysts such as proline derivatives, has shown promise in inducing high levels of stereoselectivity in similar cyclization reactions.

Furthermore, the choice of starting materials and the reaction sequence are critical. An alternative approach involves the intramolecular Schmidt reaction of azido-ketones. While potentially effective, controlling the stereochemistry at the newly formed chiral center during the cyclization remains a significant hurdle.

Opportunities for advancing the synthesis of this compound and its analogs lie in several areas:

Novel Catalytic Methods: The exploration of new organocatalysts and transition-metal catalysts could provide pathways to highly enantioselective and diastereoselective syntheses. researchgate.net For example, multicomponent reactions that create several stereocenters in a single step with high control are a promising avenue. researchgate.net

Flow Chemistry: The use of microreactor technology, or flow chemistry, offers opportunities for improved control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and potentially enhanced stereoselectivity.

Green Chemistry Approaches: Developing synthetic methods that utilize environmentally benign solvents (like water), reduce the number of synthetic steps, and use recyclable catalysts are increasingly important. ajchem-a.com These approaches not only reduce the environmental impact but can also lead to more cost-effective production. ajchem-a.com

The table below summarizes some of the key challenges and opportunities in the synthesis of this compound.

ChallengeOpportunity
Achieving high stereoselectivity at the C5 quaternary center.Development of novel chiral catalysts (organocatalysts, transition metals). researchgate.net
Separation of diastereomeric mixtures.Implementation of flow chemistry for precise reaction control.
Limited availability of efficient and scalable synthetic routes.Exploration of multicomponent reactions to increase efficiency. researchgate.net
Use of hazardous reagents and solvents in traditional methods.Application of green chemistry principles, such as water-based reactions and recyclable catalysts. ajchem-a.com

Emerging Research Areas for Piperidin-2-one Derivatives

The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a key building block in a wide array of biologically active compounds. researchgate.net As a result, research into the applications of piperidin-2-one derivatives is continually expanding into new and exciting areas. nih.gov

One of the most significant emerging research areas is the development of modulators of protein-protein interactions (PPIs) . The rigid, cyclic structure of the piperidin-2-one core can mimic the secondary structures of peptides, such as β-turns, allowing these molecules to disrupt the interactions between proteins that are implicated in various diseases, including cancer and neurodegenerative disorders.

Another critical area of research is in the field of novel antibiotics . With the rise of antibiotic-resistant bacteria, there is an urgent need for new antimicrobial agents with novel mechanisms of action. Piperidin-2-one derivatives can be functionalized to target specific bacterial enzymes or cellular processes that are not exploited by current antibiotics.

Furthermore, there is growing interest in the application of piperidin-2-one derivatives as covalent inhibitors in targeted cancer therapy. The lactam ring within the piperidin-2-one structure can be designed to react with specific amino acid residues, such as cysteine or lysine, in the active site of a target protein. This leads to irreversible inhibition and can result in a more potent and prolonged therapeutic effect.

The versatility of the piperidin-2-one scaffold also lends itself to exploration in organocatalysis . Chiral piperidin-2-one derivatives are being investigated for their potential to catalyze a variety of organic transformations, offering a metal-free and environmentally friendly alternative to traditional catalysts.

The table below highlights some of the key emerging research areas for piperidin-2-one derivatives.

Emerging Research AreaRationale and Potential Impact
Protein-Protein Interaction (PPI) Modulators The piperidin-2-one scaffold can mimic peptide structures, enabling the design of molecules that disrupt disease-related protein interactions.
Novel Antibiotics Functionalized piperidin-2-ones can target novel bacterial pathways to combat antibiotic resistance.
Covalent Inhibitors for Cancer Therapy The reactive lactam ring can be exploited to create highly potent and targeted anticancer agents. encyclopedia.pub
Organocatalysis Chiral piperidin-2-one derivatives can serve as environmentally friendly catalysts for a range of chemical reactions.
Antiviral Agents Derivatives are being investigated for their ability to interfere with viral replication and entry into host cells. ijnrd.org
Neuroprotective Agents Research is ongoing into their potential to treat neurodegenerative diseases like Alzheimer's. encyclopedia.pubijnrd.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 5-Hydroxy-5-methylpiperidin-2-one, and how can structural purity be validated?

  • Methodological Answer :

  • Synthesis : Cyclization of hydroxyamine precursors or oxidation of substituted piperidines under controlled conditions (e.g., using catalytic agents like TEMPO) is a common approach. Reaction optimization requires monitoring pH and temperature to avoid side products .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry via 1^1H and 13^13C NMR.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify hydroxyl (3200–3600 cm1^{-1}) and carbonyl (1650–1750 cm1^{-1}) stretches.
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
  • Table 1 : Key Analytical Parameters for Structural Validation
TechniqueTarget Peaks/CriteriaPurpose
NMRδ 1.2–1.5 (methyl), δ 4.3 (hydroxyl proton)Confirm substituent positions
FTIR3350 cm1^{-1} (O-H), 1680 cm1^{-1} (C=O)Functional group identification
HPLCRetention time ±0.2 minPurity assessment

Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH for 6 months) and monitor via HPLC.
  • Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and track carbonyl group integrity using FTIR .
  • Solution Stability : Prepare aqueous solutions at pH 2–9 and analyze degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers address contradictions in reported cytotoxicity data for this compound across cell lines?

  • Methodological Answer :

  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration) and validate assay protocols (e.g., MTT vs. resazurin for viability) .
  • Mechanistic Profiling : Use fluorescence-based assays (e.g., ROS detection with DCFH-DA) to differentiate between cytostatic and cytotoxic effects .
  • Table 2 : Comparative Cytotoxicity Data from
Cell LineIC50_{50} (µM)Assay TypeKey Observation
HeLa45 ± 3.2MTTROS-dependent apoptosis
MCF-762 ± 4.1ResazurinCell cycle arrest at G1 phase

Q. What strategies are effective in elucidating the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using PDB structures to predict binding pockets .
  • Biophysical Validation :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

  • Methodological Answer :

  • Detailed Protocols : Document solvent systems (e.g., DMSO concentration ≤0.1% in cell assays) and negative/positive controls .
  • Data Transparency : Share raw spectral data (NMR, HPLC chromatograms) and statistical analysis scripts in supplementary materials .
  • Collaborative Validation : Cross-validate findings with independent labs using blinded sample analysis .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to harmonize data from disparate studies, adjusting for variables like solvent polarity and incubation time .
  • Advanced Characterization : Employ X-ray crystallography to resolve stereochemical ambiguities, particularly for enantiomeric forms .

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5-Hydroxy-5-methylpiperidin-2-one

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